![molecular formula C13H15N3O B2720714 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol CAS No. 1469144-95-3](/img/structure/B2720714.png)
1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol
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Description
Scientific Research Applications
Organocatalytic Applications
Organocatalysis represents a significant area of application for derivatives similar to 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol. For instance, compounds with pyrrolidin-3-ol structures have been employed as effective catalysts in asymmetric Michael addition reactions. These catalysts facilitate reactions with good to high yield and excellent enantioselectivities, underlining their potential in stereochemical synthesis processes (Cui Yan-fang, 2008).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol have been synthesized for their potential as PI3K inhibitors, showing notable cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. This highlights the compound's potential in cancer therapy, demonstrating the ability to develop targeted treatments against specific cancer cell lines (V. P. Muralidharan et al., 2017).
Material Science and Sensing Applications
In material science, derivatives with the phthalazin-1-yl and pyrrolidin-3-ol motifs have been explored for their luminogenic properties, particularly in the detection of strong acids. Such compounds exhibit turn-on fluorescence emissions in response to acidochromism, making them valuable for sensing applications and the study of biological metabolisms (Ruizhi Tang et al., 2016).
properties
IUPAC Name |
1-(4-methylphthalazin-1-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-11-4-2-3-5-12(11)13(15-14-9)16-7-6-10(17)8-16/h2-5,10,17H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPIIDXJDVMEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol |
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